molecular formula C22H28NO8P B1340654 Boc-Ser(PO3Bzl2)-OH CAS No. 90013-45-9

Boc-Ser(PO3Bzl2)-OH

Cat. No.: B1340654
CAS No.: 90013-45-9
M. Wt: 465.4 g/mol
InChI Key: KZUUIAQQHXTYFI-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-Ser(PO3Bzl2)-OH, also known as tert-butoxycarbonyl-L-serine benzyl ester phosphate, is a derivative of serine, an amino acid. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a benzyl ester, and a phosphate group. The Boc group is commonly used in organic synthesis to protect amine functionalities, while the benzyl ester and phosphate groups add unique chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Ser(PO3Bzl2)-OH typically involves multiple steps, starting with the protection of the serine amino group using the Boc group. This is achieved by reacting serine with di-tert-butyl dicarbonate in the presence of a base such as sodium carbonate. The hydroxyl group of serine is then esterified with benzyl alcohol to form the benzyl ester. Finally, the phosphate group is introduced using a suitable phosphorylating agent, such as phosphorus oxychloride, under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .

Mechanism of Action

The mechanism of action of Boc-Ser(PO3Bzl2)-OH involves its role as a protected serine derivative. The Boc group protects the amino functionality, allowing selective reactions at other sites. The phosphate group can participate in biochemical pathways, mimicking natural phosphorylation processes. This compound can interact with enzymes and proteins, influencing their activity and function .

Properties

IUPAC Name

(2S)-3-bis(phenylmethoxy)phosphoryloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28NO8P/c1-22(2,3)31-21(26)23-19(20(24)25)16-30-32(27,28-14-17-10-6-4-7-11-17)29-15-18-12-8-5-9-13-18/h4-13,19H,14-16H2,1-3H3,(H,23,26)(H,24,25)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZUUIAQQHXTYFI-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(COP(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](COP(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80564458
Record name O-[Bis(benzyloxy)phosphoryl]-N-(tert-butoxycarbonyl)-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90013-45-9
Record name O-[Bis(benzyloxy)phosphoryl]-N-(tert-butoxycarbonyl)-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-Ser(PO3Bzl2)-OH
Reactant of Route 2
Reactant of Route 2
Boc-Ser(PO3Bzl2)-OH
Reactant of Route 3
Boc-Ser(PO3Bzl2)-OH
Reactant of Route 4
Boc-Ser(PO3Bzl2)-OH
Reactant of Route 5
Boc-Ser(PO3Bzl2)-OH
Reactant of Route 6
Boc-Ser(PO3Bzl2)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.